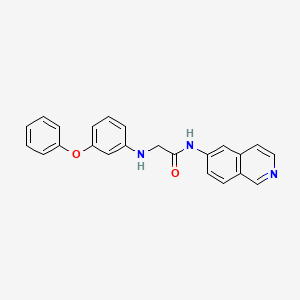

N-Isoquinolin-6-yl-N~2~-(3-phenoxyphenyl)glycinamide

Description

Structural Features

- Isoquinoline Core : A bicyclic aromatic system comprising a benzene ring fused to a pyridine ring, with substitution at the 6-position.

- Glycinamide Linkage : The central acetamide bridge (–NH–C(O)–CH₂–NH–) connects the isoquinoline and phenoxyphenyl groups, enabling conformational flexibility.

- 3-Phenoxyphenyl Substituent : A diphenylether group attached para to the amide nitrogen, introducing steric bulk and potential π-π interactions.

The SMILES notation C1=CC=C2C(=NC=CC2=C1)NC(=O)CNC3=CC(=CC=C3)OC4=CC=CC=C4 encodes this topology, highlighting the connectivity between the isoquinoline (C1–C2N), acetamide (NC(=O)CN), and phenoxyphenyl (OC4=CC=CC=C4) components.

Nomenclature Breakdown

Historical Context in Heterocyclic Compound Research

Isoquinoline derivatives have been pivotal in medicinal chemistry since the mid-20th century, with early work focusing on alkaloids like papaverine. The 1996 patent US5874443A marked a turning point by introducing combinatorial libraries of isoquinoline analogs, enabling high-throughput exploration of substituent effects on bioactivity. This methodology departed from classical synthesis by employing solid-phase techniques to generate diverse R¹ and R² groups, including aryl and heteroaryl variants akin to the 3-phenoxyphenyl group in N-isoquinolin-6-yl-N²-(3-phenoxyphenyl)glycinamide.

Key Developments in Isoquinoline Chemistry

- 1950s–1970s : Isolation of natural isoquinolines (e.g., morphine analogs) spurred interest in synthetic analogs for opioid receptor modulation.

- 1990s : Combinatorial approaches, as exemplified by US5874443A, allowed systematic variation of C-6 substituents, leading to compounds with enhanced blood-brain barrier permeability.

- 2000s–Present : Computational modeling refined substituent selection, prioritizing groups like phenoxyphenyl for balanced hydrophobicity and hydrogen-bonding capacity.

The incorporation of glycinamide spacers emerged in the 2010s as a strategy to mitigate metabolic instability observed in earlier ester- or ketone-linked isoquinolines.

Position Within Glycinamide Derivatives

N-Isoquinolin-6-yl-N²-(3-phenoxyphenyl)glycinamide occupies a niche within glycinamide derivatives due to its dual aromatic pharmacophores. Comparative analysis with analogs reveals distinct structure-activity relationship (SAR) trends:

Structural Comparison of Glycinamide Derivatives

The 3-phenoxyphenyl group confers three advantages over simpler aryl substituents:

- Enhanced Lipophilicity : The diphenylether moiety increases logP relative to methoxyphenyl analogs, potentially improving membrane penetration.

- Conformational Restriction : The ether oxygen limits rotation, preorganizing the molecule for target binding.

- Metabolic Resistance : Replacement of ester linkages (prone to hydrolysis) with ethers augments stability, as evidenced in related compounds.

Properties

CAS No. |

920513-38-8 |

|---|---|

Molecular Formula |

C23H19N3O2 |

Molecular Weight |

369.4 g/mol |

IUPAC Name |

N-isoquinolin-6-yl-2-(3-phenoxyanilino)acetamide |

InChI |

InChI=1S/C23H19N3O2/c27-23(26-20-10-9-18-15-24-12-11-17(18)13-20)16-25-19-5-4-8-22(14-19)28-21-6-2-1-3-7-21/h1-15,25H,16H2,(H,26,27) |

InChI Key |

AECZEBLDWMXATO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)NCC(=O)NC3=CC4=C(C=C3)C=NC=C4 |

Origin of Product |

United States |

Preparation Methods

Conventional Coupling Reactions

One common method involves the coupling of an acetic acid derivative with a primary amine. This reaction typically employs carbodiimides as coupling agents in an aprotic solvent such as dimethylformamide or dichloromethane. The general reaction scheme can be summarized as follows:

$$

\text{Acid Derivative} + \text{Primary Amine} \rightarrow \text{Amide}

$$

Reagents : Acetic acid derivatives, primary amines, and coupling agents (e.g., EDC, HOBt).

Conditions : The reaction is usually conducted at temperatures ranging from 0°C to 60°C for several hours.

This method is effective but may require purification steps such as chromatography to isolate the desired product.

Solid-Phase Synthesis

Solid-phase synthesis offers a streamlined approach for generating isoquinoline derivatives, particularly when creating combinatorial libraries. This method allows for the rapid synthesis of multiple analogs.

- A resin-bound amine reacts with an aldehyde to form an imine.

- The imine undergoes cyclization with a cyclic anhydride (e.g., homophthalic anhydride) in the presence of a base.

- The resulting compound can be cleaved from the resin for further purification.

High throughput and efficiency in synthesizing diverse compounds.

Multi-Step Synthesis

A more intricate approach involves multi-step synthesis, where various reactions are employed sequentially to construct the target molecule from simpler precursors.

Formation of Isoquinoline Core : Starting from readily available precursors, the isoquinoline structure is formed through cyclization reactions.

Amide Bond Formation : Following the formation of the core, the phenoxyphenyl group can be introduced via amide coupling.

Final Modifications : Additional functional groups may be added or modified to enhance biological activity or solubility.

This method allows for greater control over the final product's structure and properties but requires careful optimization of each step.

| Method | Advantages | Disadvantages |

|---|---|---|

| Conventional Coupling | Straightforward and well-established | May require extensive purification |

| Solid-Phase Synthesis | High efficiency and diversity | Initial setup costs can be high |

| Multi-Step Synthesis | Greater structural control | Time-consuming and complex |

The preparation of N-Isoquinolin-6-yl-N2-(3-phenoxyphenyl)glycinamide can be achieved through various synthetic strategies, each with its own benefits and challenges. The choice of method depends on factors such as desired yield, purity, and available resources. Future research may focus on optimizing these methods to enhance efficiency and reduce costs associated with synthesis.

Chemical Reactions Analysis

N-Isoquinolin-6-yl-N~2~-(3-phenoxyphenyl)glycinamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-Isoquinolin-6-yl-N~2~-(3-phenoxyphenyl)glycinamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-Isoquinolin-6-yl-N~2~-(3-phenoxyphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Glycinamide Derivatives

Key Research Findings

Substituent Effects on Physicochemical Properties: Aromatic vs. Aliphatic Groups: The isoquinolin-6-yl and 3-phenoxyphenyl substituents in the target compound likely enhance π-π stacking and rigidity compared to aliphatic analogs like VI5 . Electron-Withdrawing Groups: Fluorine (VI5) and nitro/sulfonyl groups ( compound) increase polarity and may alter solubility or binding affinities . Bulkiness: The phenoxyphenyl group in the target compound could reduce membrane permeability compared to smaller analogs like N-acryloyl glycinamide .

Functional Applications: Polymer Science: N-Acryloyl glycinamide’s thermoresponsive behavior and hydrogen-bonding networks (Fig. 2a) highlight the role of glycinamides in smart materials . The target compound’s aromaticity may enable similar applications with enhanced thermal stability. Biomedical Potential: Bolaamphiphiles with glycinamide termini integrate into lipid bilayers, suggesting the target compound could serve as a structural component in drug delivery systems .

Biological Activity

N-Isoquinolin-6-yl-N~2~-(3-phenoxyphenyl)glycinamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antiviral properties. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its isoquinoline core, which is known for its diverse pharmacological effects. The molecular formula is , with a molecular weight of approximately 291.354 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

Research indicates that isoquinoline derivatives can exhibit multiple mechanisms of action, including:

- Antiviral Activity : Isoquinoline compounds have shown promise against viral infections, particularly SARS-CoV-2. They may interfere with viral replication pathways and modulate immune responses.

- Anticancer Properties : Various isoquinoline derivatives have been studied for their cytotoxic effects on cancer cell lines. They can induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways.

Antiviral Activity

Isoquinoline derivatives, including this compound, have been evaluated for their antiviral efficacy. A study highlighted the structure-activity relationships (SAR) of isoquinoline alkaloids against viral strains, indicating that modifications in the isoquinoline structure can enhance antiviral potency.

| Compound | Viral Target | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | SARS-CoV-2 | TBD | Inhibition of viral replication |

| Berberine | HSV | 165.7 | Suppression of NF-κB activation |

| Sanguinarine | Influenza | 0.44 | Inhibition of viral growth |

Anticancer Activity

The cytotoxic effects of this compound were assessed in various cancer cell lines. Studies have shown that isoquinoline derivatives can outperform standard chemotherapeutic agents in certain contexts.

| Cell Line | Compound | IC50 (µM) | Reference |

|---|---|---|---|

| A375 (melanoma) | This compound | TBD | |

| MCF-7 (breast adenocarcinoma) | Sanguinarine | 0.11–0.54 | |

| FaDu (pharyngeal carcinoma) | Chelerythrine | 0.14–0.46 |

Case Studies and Research Findings

- Antiviral Effects Against SARS-CoV-2 : A study conducted on isoquinoline derivatives demonstrated significant antiviral activity against SARS-CoV-2, suggesting that these compounds could serve as potential therapeutic agents during viral outbreaks .

- Cytotoxicity in Cancer Models : Research involving various human cancer cell lines has shown that isoquinoline alkaloids can induce cytotoxicity at low concentrations, with some compounds exhibiting IC50 values lower than traditional chemotherapy drugs like etoposide and cisplatin .

Q & A

Q. What are the common synthetic routes for preparing N-Isoquinolin-6-yl-N~2~-(3-phenoxyphenyl)glycinamide and related glycinamide derivatives?

Glycinamide derivatives are typically synthesized via multi-step protocols involving coupling reactions and protecting group strategies. For example, pseudoephenamine glycinamide analogs are prepared from enantiomerically pure pseudoephenamine and N-Boc glycine, followed by recrystallization to ensure purity . Alternative routes may involve cyanuric chloride and tert-butyl glycine hydrochloride to introduce protected carboxylic acid groups, avoiding side reactions . Key steps include optimizing solvent systems (e.g., absolute ethanol for crystallization) and monitoring reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

Structural elucidation requires a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography. NMR (¹H, ¹³C) confirms functional groups and stereochemistry, while IR validates amide bond formation. For crystallographic analysis, SHELX software (e.g., SHELXL) is widely used for refining small-molecule structures, particularly for resolving hydrogen bonding networks and lattice solvent effects . Cross-referencing with databases like NIST Standard Reference Data ensures alignment with known spectral and crystallographic profiles .

Q. What analytical techniques assess purity and stability in solution?

Purity is quantified via HPLC with UV detection or mass spectrometry (LC-MS). Stability studies in solution (e.g., aqueous buffers or organic solvents) employ accelerated degradation tests under varying pH, temperature, and light exposure. For trace impurities, gas chromatography-mass spectrometry (GC-MS) or stable-isotope dilution methods (as used in urinary metabolite analysis) provide high sensitivity .

Advanced Research Questions

Q. How can researchers optimize diastereoselectivity in glycinamide aldolization reactions?

Achieving high diastereoselectivity in aldol reactions requires tuning reaction conditions, such as solvent polarity, temperature, and catalyst choice. For example, syn-aldolization of pseudoephenamine glycinamide with ketone substrates demonstrates enhanced selectivity in non-polar solvents at low temperatures (-78°C). Chiral auxiliaries or Lewis acid catalysts (e.g., boron trifluoride) can further bias transition states toward desired stereoisomers .

Q. What strategies resolve substitution reaction failures during synthesis?

Failed substitutions, particularly with weak nucleophiles (e.g., secondary amines), may arise from electronic deactivation of reaction sites. Strategies include switching to stronger nucleophiles (e.g., thiols), introducing electron-withdrawing groups to activate electrophilic centers, or using high-pressure conditions to overcome kinetic barriers. For example, replacing triflates with carboxylate esters in glycosylation reactions improved yields in complex glycinamide syntheses .

Q. How can computational modeling predict reactivity and stereochemical outcomes?

Density functional theory (DFT) calculations model transition states to predict regioselectivity and stereoselectivity. Molecular docking studies assess binding affinities for biologically active derivatives. Experimental validation via X-ray crystallography (e.g., SHELX-refined structures) ensures computational accuracy .

Q. What approaches reconcile contradictory spectroscopic and crystallographic data?

Discrepancies between NMR and crystallographic data may stem from dynamic effects (e.g., conformational flexibility in solution) or crystal packing artifacts. Redundant techniques like neutron diffraction or solid-state NMR can resolve ambiguities. Cross-validation with databases (e.g., NIST) and statistical tools (e.g., R-factors in SHELXL) enhances reliability .

Q. How should biological assays be designed to evaluate pharmacological activity?

Assays must include positive/negative controls and dose-response curves. For enzyme inhibition studies, use the Folin phenol method for protein quantification to standardize enzyme concentrations . Cell-based assays require cytotoxicity controls (e.g., MTT assays) and metabolic stability tests (e.g., liver microsome incubation).

Q. Methodological Notes

- Synthesis Optimization : Prioritize protecting group compatibility and reaction monitoring (TLC/HPLC) to minimize side products .

- Data Validation : Always cross-reference experimental spectra with NIST databases and employ multiple refinement cycles in SHELXL for crystallographic accuracy .

- Biological Testing : Combine in vitro assays with computational ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling to prioritize lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.